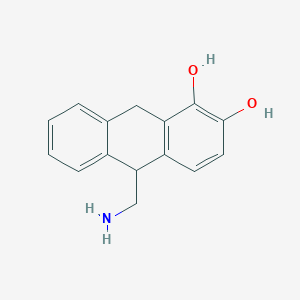
10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol is an organic compound that belongs to the class of anthracene derivatives This compound features a dihydroanthracene core with an aminomethyl group at the 10th position and hydroxyl groups at the 1st and 2nd positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol typically involves the reduction of anthracene derivatives followed by functional group modificationsThe hydroxyl groups can be introduced via hydroxylation reactions using appropriate oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
化学反应分析
Types of Reactions: 10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the aminomethyl group.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of 9,10-dihydroanthracene derivatives without hydroxyl groups.
Substitution: Formation of substituted anthracene derivatives.
科学研究应用
10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
作用机制
The mechanism of action of 10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol involves its interaction with specific molecular targets. For instance, it has been studied for its binding affinity to the 5-HT2A receptor, a serotonin receptor, where it acts as an antagonist. The aminomethyl group plays a crucial role in its binding affinity and selectivity. The compound’s interaction with the receptor involves hydrogen bonding and hydrophobic interactions, which stabilize the ligand-receptor complex .
相似化合物的比较
9-Aminomethyl-9,10-dihydroanthracene: Similar structure but lacks the hydroxyl groups.
3-Hydroxy-9-aminomethyl-9,10-dihydroanthracene: Similar structure with a hydroxyl group at the 3rd position instead of the 1st and 2nd positions.
Uniqueness: 10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol is unique due to the presence of both aminomethyl and dihydroxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research domains .
生物活性
10-(Aminomethyl)-9,10-dihydroanthracene-1,2-diol is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reduction of anthraquinone derivatives followed by amination. The process can yield various derivatives with differing biological activities. For example, the synthesis of aminoanthraquinone derivatives has been reported to produce compounds with notable cytotoxic effects against cancer cell lines such as MCF-7 and Hep-G2 .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using several cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) against MCF-7 and Hep-G2 cell lines:
| Compound | Cytotoxic Activity IC50 (µg/mL) |
|---|---|
| MCF-7 | |
| 3a | 1.1 |
| 5a | 1.1 |
| 5b | 3.0 |
These results indicate that compounds with fewer amino substituents exhibited higher cytotoxicity, suggesting a structure-activity relationship where the number and position of substituents influence biological activity .
The mechanism by which this compound exerts its cytotoxic effects is believed to involve the induction of apoptosis in cancer cells. Studies have shown that anthraquinone derivatives can intercalate DNA and generate reactive oxygen species (ROS), leading to cell death .
Antimicrobial Activity
In addition to cytotoxicity against cancer cells, some derivatives of this compound have demonstrated antimicrobial properties. For instance, compounds derived from aminoanthraquinones were tested against various microorganisms including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. These studies indicated that certain derivatives possess significant antimicrobial activity .
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Cancer Treatment : A study explored the efficacy of aminoanthraquinones in treating breast cancer cells (MCF-7). The results showed that these compounds could effectively inhibit cell proliferation at low concentrations.
- Antimicrobial Research : Another investigation assessed the antimicrobial activity of various synthesized aminoanthraquinones against common pathogens. Results indicated that specific derivatives exhibited potent activity against resistant strains.
- Mechanistic Insights : Research focusing on the interaction between these compounds and DNA revealed that they could effectively bind to DNA strands, disrupting replication processes and inducing apoptosis in cancer cells.
属性
CAS 编号 |
170244-98-1 |
|---|---|
分子式 |
C11H11NO |
分子量 |
173.21 g/mol |
IUPAC 名称 |
5-(aminomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H11NO/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6,13H,7,12H2 |
InChI 键 |
PFFJJFRURKJERG-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=C1C(=C(C=C3)O)O)CN |
规范 SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















